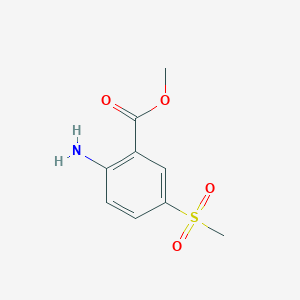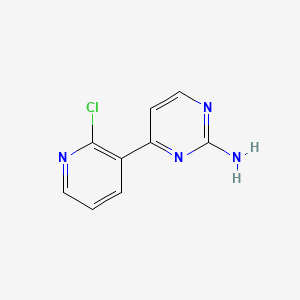
4-(2-Chloropyridin-3-yl)pyrimidin-2-amine
Descripción general
Descripción
“4-(2-Chloropyridin-3-yl)pyrimidin-2-amine” is a chemical compound with the molecular formula C9H7ClN4. It has a molecular weight of 206.63 . It is used as a primary and secondary intermediate .
Synthesis Analysis
The synthesis of “4-(2-Chloropyridin-3-yl)pyrimidin-2-amine” can be achieved from 2-Propen-1-one, 1- (2-chloro-3-pyridinyl)-3- (dimethylamino)-, (2E)- . More research is needed to provide a detailed synthesis process.Molecular Structure Analysis
The molecular structure of “4-(2-Chloropyridin-3-yl)pyrimidin-2-amine” consists of a pyrimidine ring attached to a chloropyridine ring . The exact structure can be found in the MOL File: 870221-49-1.mol .Physical And Chemical Properties Analysis
“4-(2-Chloropyridin-3-yl)pyrimidin-2-amine” is a compound with the CAS Number 870221-49-1 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.Aplicaciones Científicas De Investigación
-
Antifungal Activities
- Field : Phytopathology
- Application : This compound is used in the synthesis of new pyrimidine derivatives, which have been evaluated for their antifungal activities against fourteen phytopathogenic fungi .
- Methods : Three series of new pyrimidine derivatives were synthesized and their antifungal activities were evaluated in vitro against fourteen phytopathogenic fungi .
- Results : The results indicated that most of the synthesized compounds possessed fungicidal activities and some of them are more potent than the control fungicides .
-
Anti-inflammatory Activities
- Field : Pharmacology
- Application : Pyrimidines, including “4-(2-Chloropyridin-3-yl)pyrimidin-2-amine”, display a range of pharmacological effects including anti-inflammatory .
- Methods : Numerous methods for the synthesis of pyrimidines are described. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Combating Antibiotic Resistance
- Field : Microbiology
- Application : This compound demonstrated significant modulating activity when combined with amikacin against Pseudomonas aeruginosa.
- Methods : The compound was combined with amikacin, an antibiotic, and tested against Pseudomonas aeruginosa.
- Results : The combination significantly reduced the minimum inhibitory concentration (MIC) of amikacin, highlighting its potential in combating antibiotic resistance.
-
Anti-Fibrosis Activity
- Field : Medicinal Chemistry
- Application : This compound is used in the synthesis of new pyrimidine derivatives, which have been evaluated for their anti-fibrosis activities against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
-
Primary and Secondary Intermediate
- Field : Chemical Synthesis
- Application : It is used as a primary and secondary intermediate in chemical synthesis .
- Methods : This compound can be used in various chemical reactions as an intermediate .
- Results : The use of this compound as an intermediate can lead to the synthesis of various other compounds .
-
Suzuki-Miyaura Coupling
- Field : Organic Chemistry
- Application : This compound readily undergoes Suzuki-Miyaura coupling with phenylboronic acid .
- Methods : The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, used to synthesize organic compounds .
- Results : The product of this reaction can be used in the preparation of various other compounds .
-
Anti-Tubercular Activity
- Field : Medicinal Chemistry
- Application : This compound is used in the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
-
Pharmaceutical and Pesticide Intermediate
- Field : Chemical Synthesis
- Application : It is used as an important pharmaceutical and pesticide intermediate .
- Methods : This compound can be used in the synthesis of N-(2-chloro-4-pyridyl)urea regulators that promote plant growth .
- Results : It is also a key substance in the synthesis of KT-30 (Forchlorfenuron, IUPAC name N-(2-chloro-4-pyridyl)-N’-phenylurea) .
-
Suzuki-Miyaura Coupling
- Field : Organic Chemistry
- Application : This compound readily undergoes Suzuki-Miyaura coupling with phenylboronic acid .
- Methods : The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, used to synthesize organic compounds .
- Results : The product of this reaction can be used in the preparation of various other compounds .
Safety And Hazards
The compound is classified as an irritant (GHS07) with hazard statements H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280a), and if inhaled, removing the person to fresh air and keeping them comfortable for breathing (P304+P340) .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-chloropyridin-3-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4/c10-8-6(2-1-4-12-8)7-3-5-13-9(11)14-7/h1-5H,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCVVHMYFZBDAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694258 | |
| Record name | 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloropyridin-3-yl)pyrimidin-2-amine | |
CAS RN |
870221-49-1 | |
| Record name | 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 870221-49-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

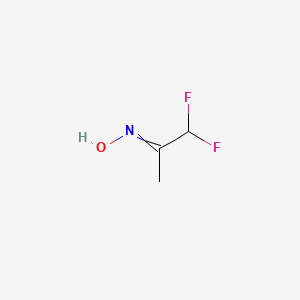
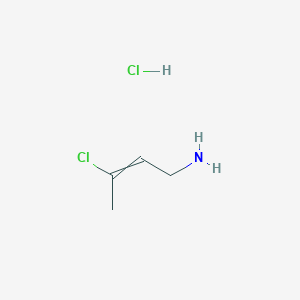
![6-chloro-3-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B1423160.png)
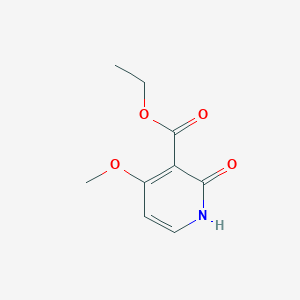
![3-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid](/img/structure/B1423162.png)
![tert-butyl (4-(2,4-dichlorophenyl)-6-(2-(dimethylamino)-2-oxoethyl)-2-methyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methylcarbamate](/img/structure/B1423165.png)
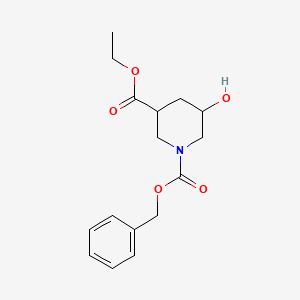
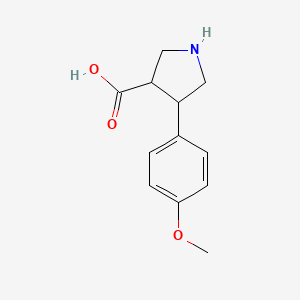
![4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline](/img/structure/B1423170.png)
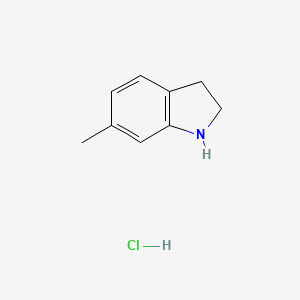
![Ethyl 2-[5-[5-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,3,4-thiadiazol-2-yl]tetrazol-1-yl]acetate](/img/structure/B1423175.png)
![4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde](/img/structure/B1423177.png)
![1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine](/img/structure/B1423179.png)
